molecular formula C11H19N5O B1432243 N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine CAS No. 1706442-17-2

N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine

Cat. No. B1432243
CAS RN: 1706442-17-2
M. Wt: 237.3 g/mol
InChI Key: DKMGXFHPQIYCFT-UHFFFAOYSA-N
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Description

“N1-(2-Methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H19N5 . It has a molecular weight of 237.30 .


Physical And Chemical Properties Analysis

“this compound” has a boiling point, but the exact temperature is not specified .

Scientific Research Applications

Applications in Chemical Synthesis and Environmental Studies

  • Chemical Synthesis : Compounds featuring morpholine and pyrimidine rings have been explored for their broad spectrum of pharmacological activities. Morpholine derivatives, in particular, have been involved in the design of pharmacologically active compounds due to their structural versatility and functional utility in organic synthesis (Asif & Imran, 2019). These compounds play a crucial role in biochemistry and have attracted interest for their diverse applications, highlighting their significance in the development of novel therapeutic agents.

  • Environmental Studies : The study and monitoring of novel brominated flame retardants (NBFRs) in various environments, including indoor air and consumer goods, highlight the importance of understanding the environmental fate and toxicity of these compounds. Research calls for more studies on their occurrence, environmental fate, and toxicity, indicating a gap in knowledge for several NBFRs and the need for optimized analytical methods to include all NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

Catalysis and Organic Reactions

  • Catalytic Processes : Research on the Biginelli reaction using chiral substrates for the synthesis of dihydropyrimidinones (DHPMs) demonstrates the significance of morpholine and pyrimidine derivatives in asymmetric synthesis and green chemistry. These findings emphasize the role of such compounds in facilitating environmentally friendly and enantiospecific catalytic processes (Benincá et al., 2020).

Potential in Developing CNS Acting Drugs

  • Central Nervous System (CNS) Acting Drugs : The exploration of heterocyclic compounds containing nitrogen, such as pyrimidine and morpholine derivatives, for their CNS activity indicates the potential of such compounds in the synthesis of novel CNS drugs. These functional chemical groups may serve as lead molecules for developing compounds with therapeutic effects on the CNS, addressing disorders like depression, euphoria, and convulsion (Saganuwan, 2017).

properties

IUPAC Name

N'-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-14-10(13-3-2-12)8-11(15-9)16-4-6-17-7-5-16/h8H,2-7,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGXFHPQIYCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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